molecular formula C10H13BrO B3106753 1-Bromo-4-(2-ethoxy-ethyl)-benzene CAS No. 160061-47-2

1-Bromo-4-(2-ethoxy-ethyl)-benzene

Cat. No. B3106753
CAS RN: 160061-47-2
M. Wt: 229.11 g/mol
InChI Key: GUWZDZYXOZHDNL-UHFFFAOYSA-N
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Description

“1-Bromo-4-(2-ethoxy-ethyl)-benzene” is a chemical compound with the molecular formula C4H9BrO. It’s also known by other names such as Ether, 2-bromoethyl ethyl; 1-Bromo-2-ethoxyethane; 1-Bromo-2-ethoxyethylene; 1-Ethoxy-2-bromoethane; 2-Bromoethyl ethyl ether; 2-Ethoxyethyl bromide .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(2-ethoxy-ethyl)-benzene” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“1-Bromo-4-(2-ethoxy-ethyl)-benzene” has a molecular weight of 153.018 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Metabolic Pathways and Biochemical Analysis

1-Bromo-4-(2-ethoxy-ethyl)-benzene and its derivatives are extensively studied in the context of their metabolic pathways and biochemical properties. Research has revealed detailed metabolic processes and pathways for various brominated compounds, providing insights into their biotransformation and interaction with biological systems:

  • In Vivo Metabolism in Animal Models :

    • 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is studied for its in vivo metabolism, revealing multiple metabolic pathways operative in rats, suggesting the potential of brominated compounds in pharmacokinetics and toxicology studies (Kanamori et al., 2002).
  • Bioactive Compound Synthesis and Effects :

    • Synthetic analogues of bromophenol, like 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isopropoxymethyl)benzyl)benzene-1,2-diol (HPN), show significant potential in medicinal chemistry, particularly in demonstrating antidiabetic effects in animal models, indicating the therapeutic potential of brominated compounds (Shi et al., 2013).
  • Therapeutic Agent Analysis :

    • Studies on the determination of novel therapeutic agents like TA-0201, involving brominated compounds, highlight the importance of these compounds in the development and analysis of new drugs, showing their relevance in enhancing the pharmacological profile of therapeutic compounds (Ohashi et al., 1999).
  • Pharmacokinetics and Drug Metabolism :

    • The metabolism of compounds like diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate in animal models provides insights into the pharmacokinetics and potential therapeutic applications of brominated compounds, highlighting their importance in drug development and metabolism studies (Morioka et al., 1996).

Safety and Hazards

The safety data sheet for a similar compound, “1H-Pyrazole, 4-bromo-1-(1-ethoxyethyl)-”, classifies it as a Category 2 flammable liquid. It’s highly flammable and precautions should be taken to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Mechanism of Action

Target of Action

Similar compounds, such as 1-bromo-2-(2-methoxyethoxy)ethane, have been used in the synthesis of various organic compounds . These compounds often act as intermediates in chemical reactions, suggesting that their targets could be other reactants in a given chemical process .

Mode of Action

The mode of action of 1-Bromo-4-(2-ethoxy-ethyl)-benzene is likely through its interaction with other reactants in a chemical reaction. As a brominated compound, it may act as an electrophile, reacting with nucleophiles in the reaction mixture. The ethoxy-ethyl group could potentially participate in ether formation or other reactions .

Biochemical Pathways

Brominated compounds like this are often used in organic synthesis, including the synthesis of pharmaceuticals and other bioactive compounds . Therefore, it’s possible that this compound could indirectly affect various biochemical pathways through its role in the synthesis of these other compounds.

Result of Action

The molecular and cellular effects of 1-Bromo-4-(2-ethoxy-ethyl)-benzene are not well-documented. As a chemical intermediate, its primary role is likely in the synthesis of other compounds. Therefore, its direct effects at the molecular and cellular level may be minimal. The compounds it helps synthesize could have significant biological effects .

Action Environment

The action of 1-Bromo-4-(2-ethoxy-ethyl)-benzene can be influenced by various environmental factors. For example, the pH, temperature, and solvent used can all impact its reactivity in a chemical reaction . Additionally, if used in a biological context, factors such as the presence of specific enzymes or other biomolecules could also influence its action.

properties

IUPAC Name

1-bromo-4-(2-ethoxyethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWZDZYXOZHDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2-ethoxy-ethyl)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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